molecular formula C13H13NO2S B2875331 Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate CAS No. 160133-75-5

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate

Cat. No.: B2875331
CAS No.: 160133-75-5
M. Wt: 247.31
InChI Key: UJJDUVOANRRUHL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDUVOANRRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes for Methyl 3-Amino-4-(p-Tolyl)Thiophene-2-Carboxylate

Gewald Reaction: A Two-Component Cyclization Approach

The Gewald reaction, a cornerstone in thiophene synthesis, enables the construction of 2-aminothiophene cores through the condensation of ketones, cyanoacetates, and elemental sulfur. For this compound, the reaction proceeds via the following mechanism:

  • Reactants :

    • p-Tolyl methyl ketone (or its equivalent) serves as the carbonyl component.
    • Methyl cyanoacetate provides the cyano and ester functionalities.
    • Elemental sulfur acts as the sulfur source.
  • Reaction Conditions :

    • Solvent: Ethanol or DMF under reflux (80–100°C).
    • Catalysis: Morpholine or piperidine as a base to deprotonate intermediates.
    • Duration: 6–12 hours, monitored by TLC for completion.
  • Mechanistic Steps :

    • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.
    • Cyclization : Sulfur incorporation generates the thiophene ring.
    • Amination : In situ generation of the amino group via hydrolysis of the nitrile.

Yield Optimization :

  • Temperature Control : Excessive heat (>110°C) promotes side reactions, reducing yield.
  • Stoichiometry : A 1:1 molar ratio of ketone to cyanoacetate minimizes byproducts.
  • Workup : Acidic quenching (pH 4–5) isolates the product as a precipitate.

Analytical Validation :

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, aromatic H), 6.95 (d, 2H, aromatic H), 6.32 (s, 1H, thiophene H), 5.21 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C aromatic).

Post-Functionalization of Preformed Thiophene Cores

An alternative route involves modifying a preassembled thiophene scaffold. This method is advantageous for introducing sensitive functional groups without compromising the ring structure.

Nitration/Reduction Sequence
  • Nitration :

    • Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
    • Target: Introduces a nitro group at the 3-position of the thiophene ring.
  • Reduction to Amine :

    • Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or ammonium formate.
    • Conditions: Ethanol solvent, room temperature, 2–4 hours.

Challenges :

  • Regioselectivity : Competing nitration at the 5-position necessitates careful temperature control.
  • Over-Reduction : Prolonged exposure to H₂ may reduce the ester group; monitoring via HPLC is critical.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by providing uniform heating. A representative protocol includes:

  • Reactants : p-Tolualdehyde (1.2 eq), methyl cyanoacetate (1 eq), sulfur (1.5 eq).
  • Conditions : 150 W, 100°C, 20 minutes in DMF.
  • Yield : 78% (compared to 65% under conventional heating).

Advantages :

  • Reduced reaction time (20 min vs. 6 hours).
  • Improved purity due to minimized side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the discussed methodologies:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Gewald Reaction 65–75 95–98 High Moderate
Nitration/Reduction 50–60 90–92 Moderate High
Microwave-Assisted 75–80 97–99 Limited Low

Key Observations :

  • The Gewald reaction remains the most scalable and cost-effective route for industrial applications.
  • Microwave synthesis, while efficient, requires specialized equipment unsuitable for large batches.

Purification and Characterization Techniques

Chromatographic Methods

  • Flash Column Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh).
    • Eluent: Hexane/ethyl acetate (7:3 v/v).
    • Recovery: 85–90% with >99% purity.
  • Recrystallization :

    • Solvent: Ethanol/water (4:1) at 0°C.
    • Crystal Morphology: Needle-like structures observable via SEM.

Spectroscopic Validation

Mass Spectrometry (EI-MS) :

  • Molecular Ion Peak : m/z 261.3 [M]⁺.
  • Fragmentation Pattern : Loss of COOCH₃ (m/z 218.2) and NH₂ (m/z 201.1).

Elemental Analysis :

  • Calculated for C₁₃H₁₃NO₂S: C 59.74%, H 5.02%, N 5.36%, S 12.27%.
  • Found: C 59.68%, H 5.08%, N 5.29%, S 12.19%.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in antiviral and antibiotic drug candidates.
  • Materials Science : Serves as a precursor for conductive polymers in organic electronics.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other thiophene derivatives .

Biological Activity

Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of MATC, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MATC is characterized by its thiophene ring, which is known for conferring various biological properties. The compound can be synthesized through several methods, including multicomponent reactions that involve ketene dithioacetal intermediates. Such methods have been shown to yield high purities and good yields of the desired product .

MATC exhibits notable antitumor activity, particularly against breast cancer cells. Studies have demonstrated that MATC induces apoptosis in MCF-7 cells (a breast cancer cell line) with an IC50 value ranging from 23.2 to 49.9 µM, indicating effective cytotoxicity . The apoptosis mechanism involves the activation of caspases and the subsequent degradation of PARP, a key marker in the apoptotic pathway.

Case Studies

  • Cell Viability and Proliferation : In vitro studies using the sulforhodamine B assay revealed that MATC significantly inhibits cell growth in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The GI50 concentration was found to be around 13 µM, demonstrating its potential for further development as an anticancer agent .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that MATC treatment results in G0/G1 phase arrest and a reduction in S phase cells. This suggests that MATC may interfere with the cell cycle progression, which is a crucial aspect of its antitumor activity .
  • Apoptosis Induction : The compound was shown to increase early and late apoptotic populations significantly compared to untreated controls. Specifically, early apoptosis increased by 2.3 times and late apoptosis by 6.6 times, highlighting MATC's effectiveness in inducing programmed cell death .

Other Biological Activities

Beyond its antitumor effects, MATC has been studied for its potential anti-inflammatory properties. It acts as an inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the NF-κB signaling pathway associated with inflammation and cancer progression . This dual action makes MATC a candidate for treating diseases where inflammation is a contributing factor.

Safety Profile and Toxicity

The safety profile of MATC has been evaluated through various assays that assess cytotoxicity against non-tumorigenic cells. Preliminary results indicate that while MATC is effective against tumor cells, it exhibits minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

The following table summarizes key findings related to the biological activity of MATC compared to other thiophene derivatives:

Compound NameIC50 (µM)Mechanism of ActionTargeted Cancer Type
This compound (MATC)23.2 - 49.9Induces apoptosis via caspase activationBreast Cancer (MCF-7)
Doxorubicin~0.5DNA intercalation and topoisomerase inhibitionVarious Cancers
Sorafenib~10Inhibits multiple kinases involved in tumor growthHepatocellular Carcinoma

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